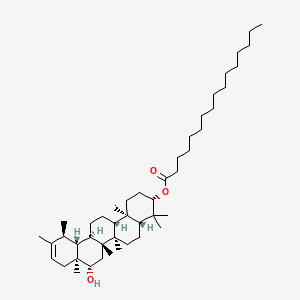

Faradiol 3-palmitate

Description

Properties

CAS No. |

193690-84-5 |

|---|---|

Molecular Formula |

C46H80O3 |

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h26,34-39,41,47H,10-25,27-32H2,1-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |

InChI Key |

TXBRTEQRWJPSKE-FIBMEZNKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Primary Botanical Sources of Faradiol (B1211459) 3-palmitate

Faradiol 3-palmitate is a characteristic and major lipophilic constituent of the pot marigold, Calendula officinalis L., a member of the Asteraceae family. tinkturenpresse.denih.govresearchgate.net This plant is the primary and most well-documented botanical source of this compound. tinkturenpresse.denih.govresearchgate.net Dichloromethane extracts of dried Calendula officinalis flowers have been shown to contain a variety of bioactive triterpenoid (B12794562) monoesters, with this compound being one of the key components. researchgate.net Its presence, along with other faradiol esters, is considered a significant marker for the quality of Calendula preparations. tinkturenpresse.deresearchgate.net

The accumulation of this compound within Calendula officinalis is highly compartmentalized. The highest concentrations of faradiol esters, including the 3-palmitate derivative, are found in the ray florets of the flower heads. nih.govresearchgate.net The concentration in the disk florets is substantially lower, estimated to be approximately ten times less than in the ray florets. nih.govresearchgate.net The involucral bracts contain even lower amounts, about ten times less than the disk florets. nih.govresearchgate.net Only trace amounts of these esters have been detected in the leaves, and they are reportedly absent in the receptacles. nih.govresearchgate.net This distinct distribution highlights the flower head, and specifically the ray florets, as the primary site of synthesis and storage of this compound. nih.gov

Quantitative Distribution and Variability

The quantity of this compound in Calendula officinalis is not static; it is influenced by several factors, including the specific variety of the plant and its developmental stage.

The accumulation of faradiol esters is also dependent on the developmental stage of the flower. While specific quantitative data on the variation of this compound across different growth stages is not extensively detailed in the provided context, the general principle of secondary metabolite accumulation suggests that concentrations are likely to fluctuate as the plant matures. For medicinal and commercial purposes, the selection of an optimal harvest time corresponding to the peak accumulation of these compounds is crucial.

Co-occurrence with Related Triterpenoid Esters and Aglycones

This compound does not occur in isolation within Calendula officinalis. It is part of a complex mixture of structurally related triterpenoids. The most common co-occurring compounds are other fatty acid esters of faradiol, primarily faradiol 3-O-myristate and faradiol 3-O-laurate. nih.govresearchgate.netnih.gov

Beyond these faradiol esters, other triterpenoid diol monoesters are also present, such as those derived from arnidiol (B1583970) and calenduladiol (B1668229). researchgate.net Specifically, arnidiol-3-O-palmitate, arnidiol-3-O-myristate, arnidiol-3-O-laurate, calenduladiol-3-O-palmitate, and calenduladiol-3-O-myristate have been identified alongside this compound. researchgate.net In addition to these esters, the free triterpene diol, faradiol, and other triterpene alcohols like ψ-taraxasterol, lupeol, taraxasterol, and β-amyrin are also found in the lipophilic extracts of the flowers. tinkturenpresse.de The unesterified aglycone, faradiol, is noted to be absent in the initial extract but can be formed through hydrolysis. tinkturenpresse.deresearchgate.net

Data Tables

Table 1: Localization of Faradiol Esters in Calendula officinalis

| Plant Part | Relative Concentration of Faradiol Esters |

| Ray Florets | Highest |

| Disk Florets | ~10x lower than Ray Florets |

| Involucral Bracts | ~10x lower than Disk Florets |

| Leaves | Trace amounts |

| Receptacles | Not detected |

This table is based on findings reported in scientific literature. nih.govresearchgate.net

Table 2: Co-occurring Triterpenoids with this compound in Calendula officinalis

| Compound Class | Specific Compounds |

| Faradiol Esters | Faradiol 3-O-myristate, Faradiol 3-O-laurate |

| Arnidiol Esters | Arnidiol-3-O-palmitate, Arnidiol-3-O-myristate, Arnidiol-3-O-laurate |

| Calenduladiol Esters | Calenduladiol-3-O-palmitate, Calenduladiol-3-O-myristate |

| Free Triterpenoids | Faradiol, ψ-taraxasterol, Lupeol, Taraxasterol, α-amyrin, β-amyrin |

This table summarizes the major related triterpenoids found alongside this compound. tinkturenpresse.deresearchgate.netnih.govresearchgate.net

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction and Preparative Purification Strategies

The initial step in obtaining pure Faradiol (B1211459) 3-palmitate involves its extraction from the source material, followed by rigorous purification to remove other closely related compounds.

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) has emerged as a green and highly selective alternative to traditional solvent extraction methods for obtaining triterpenoid-enriched extracts. eurekaselect.comnih.govresearchgate.net This technique primarily utilizes supercritical carbon dioxide (SC-CO2), a non-toxic and non-flammable solvent, whose solvating power can be finely tuned by modifying temperature and pressure. nih.gov For non-polar compounds like triterpenoid (B12794562) esters, SC-CO2 provides an effective replacement for hazardous solvents such as hexane. mdpi.com

The polarity of SC-CO2 can be further adjusted by adding polar modifiers like ethanol (B145695), which enhances the extraction efficiency for a broader range of compounds. eurekaselect.commdpi.com Research on the SFE of triterpenoids from biomass typically employs temperatures between 40 and 90°C and pressures ranging from 100 to 500 bar. eurekaselect.comua.pt

A sequential and selective approach to SFE allows for the targeted extraction of different compound classes. For instance, a two-step sequential SFE process has been optimized for Calendula officinalis flowers. The first step, aimed at selectively extracting faradiol esters, was most efficient at 80°C and 15% ethanol as a modifier. mdpi.com This method not only allows for faster extraction times but also yields an extract of higher purity compared to conventional techniques. mdpi.com Studies have shown that SFE can quantitatively extract triterpenes and their esters, resulting in a higher concentration of these target compounds compared to traditional Soxhlet extraction. nih.gov An efficient method for obtaining gram quantities of faradiol esters with high purity (96-98%) combines SFE with subsequent chromatographic steps. researchgate.net

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | 80 °C | To achieve the highest extraction yield for non-polar compounds. |

| Pressure | 15 MPa (approx. 150 bar) | To ensure supercritical state and adequate solvent density. |

| Modifier | 15% Ethanol (EtOH) | To modulate CO2 polarity for selective extraction of triterpenoid esters. |

Chromatographic Separation Techniques (e.g., Normal-Phase, Reversed-Phase Column Chromatography, Centrifugal Partitioning Chromatography)

Following extraction, chromatographic techniques are indispensable for the preparative purification of Faradiol 3-palmitate from the resulting complex mixture of related triterpenoids. The separation of these compounds is particularly challenging due to their similar structures and polarities. nih.govresearchgate.net

A combination of normal-phase and reversed-phase column chromatography is a common and effective strategy. researchgate.net This multi-step approach allows for the separation of compounds based on differing polarities and hydrophobic interactions, yielding individual faradiol esters, including the palmitate, myristate, and laurate forms, in gram quantities with high purity. researchgate.net Repeated column chromatography, often in conjunction with High-Performance Liquid Chromatography (HPLC), has been successfully used to isolate genuine faradiol esters for the first time. nih.gov

Reversed-phase HPLC (RP-HPLC) is a frequently used analytical and preparative technique for quantifying faradiol monoesters. nih.govresearchgate.net Furthermore, macroporous resin chromatography offers advantages such as reusability, cost-effectiveness, and high adsorption efficiency for purifying triterpenoids. mdpi.com

More advanced techniques like Centrifugal Partitioning Chromatography (CPC) and ultra-high-performance supercritical fluid chromatography (UHP-SFC) have also been employed. chromatographyonline.comnih.gov UHP-SFC, in particular, is an effective replacement for non-aqueous reverse phase liquid chromatography (NARP-LC) for separating non-polar compounds, offering high chromatographic efficiency while reducing organic solvent consumption. nih.gov CPC has been instrumental in the fractionation of extracts, with the collected fractions being subsequently analyzed by NMR to confirm the identity of this compound and its related esters. chromatographyonline.comnih.gov

Optimization of Separation Parameters for Complex Mixtures

Optimizing chromatographic parameters is crucial for achieving the baseline separation of structurally similar triterpenoid esters. nih.gov Key factors in HPLC optimization include the choice of stationary phase (column), mobile phase composition, and column temperature. nih.gov For instance, while a C18 column is commonly used, a C30 phase in a non-aqueous reversed-phase liquid chromatography (RPLC) mode has proven effective for separating the bulky and extended structures of faradiol diesters. researchgate.net

In UHP-SFC, an experimental design approach can be used to optimize separation by studying the effects of temperature and mobile phase composition (e.g., modifier percentage and the ratio of methanol (B129727) to acetonitrile). nih.gov One such optimization resulted in a separation achieved in under 20 minutes at 20°C, using 30% of a methanol/acetonitrile (75/25) mixture as a modifier for the supercritical CO2. nih.gov The selection of detection wavelength is also critical; for triterpenoids lacking strong chromophores, detection is often performed at low wavelengths (205-210 nm), which requires careful selection of the mobile phase to minimize solvent absorption. researchgate.net

State-of-the-Art Analytical Techniques for Molecular Characterization

Unambiguous identification and structural elucidation of this compound rely on the application of high-resolution spectroscopic and spectrometric methods.

High-Resolution Mass Spectrometry Approaches (e.g., GC-MS, APCI-Exactive Orbitrap HR-MS, APCI-QTOF-MS, MS/MS fragmentation)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the characterization of natural products, providing highly accurate mass measurements that facilitate the determination of elemental compositions. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap have been applied to the analysis of faradiol esters. researchgate.net

APCI is particularly suitable for the analysis of less polar compounds like triterpenoid esters. Direct infusion APCI-QTOF-MS has enabled the detection of quasi-molecular ions of triterpene diesters, which can be challenging due to their instability in the ion source. researchgate.net Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as the fragmentation patterns provide key structural information. For example, in the analysis of mixed faradiol diesters, the preferential loss of the fatty acid at the 16-position in MS/MS spectra allows for the differentiation of isomers like faradiol 3-myristate,16-palmitate and this compound,16-myristate. researchgate.net

| Technique | Application | Key Finding |

|---|---|---|

| GC-MS | Identification of triterpene skeletons in mixtures. | Provides evidence for the presence of various triterpenes. |

| APCI-Exactive Orbitrap HR-MS | High-resolution analysis of monoesters and diesters. | Challenging for detecting intact diester quasi-molecular ions due to in-source fragmentation. |

| APCI-QTOF-MS/MS | Detection and differentiation of diester isomers. | Allows unequivocal confirmation of mixed diesters through characteristic fragmentation (preferential loss of fatty acid at C-16). |

Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules, including this compound. nih.govresearchgate.net A combination of one-dimensional (1H-NMR, 13C-NMR) and two-dimensional (2D-NMR) experiments provides comprehensive information about the carbon skeleton and the precise location of ester functional groups.

1H-NMR provides information on the number, environment, and connectivity of protons, while 13C-NMR reveals the chemical shifts of each carbon atom in the molecule. 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirmation of the molecular structure. The application of these NMR techniques has been essential in the structural confirmation of Faradiol 3-myristic acid ester and Faradiol 3-palmitic acid ester without prior chemical degradation. nih.govresearchgate.net

Hyphenated (U)HPLC-APCI-QTOF-MS Techniques for Comprehensive Profiling

The comprehensive profiling of this compound and related triterpenoid esters in plant extracts, such as those from Calendula officinalis, is effectively achieved using hyphenated ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) with atmospheric pressure chemical ionization (APCI) and quadrupole time-of-flight (QTOF) mass spectrometry (MS). nih.govresearchgate.net This powerful combination allows for the separation, detection, and identification of these complex lipophilic molecules with high resolution and mass accuracy. nih.gov

APCI is a particularly suitable ionization technique for the analysis of non-polar compounds like triterpenoid esters, which are not easily ionized by electrospray ionization (ESI). researchgate.netuva.nl The dominant fragmentation pathways for triterpenoids under APCI conditions typically involve the elimination of oxygen-containing functional groups, providing valuable structural information. researchgate.net For this compound, this would involve characteristic neutral losses that help in its identification.

Researchers have developed specialized (U)HPLC-APCI-QTOF-MS methods to monitor the presence of a wide array of triterpene mono- and diesters in natural extracts. nih.gov These methods often employ non-aqueous reversed-phase liquid chromatography (RPLC) with stationary phases like C18 or specialized C30 columns to achieve the challenging separation of these bulky and structurally similar molecules. nih.govresearchgate.net The use of a C30 stationary phase, in particular, has been shown to be effective for the separation of these extended molecular structures. nih.gov The high mass resolution and accuracy of QTOF-MS enable the determination of the elemental composition of the detected ions, further aiding in the unequivocal identification of this compound and its isomers. nih.gov

The application of these hyphenated techniques provides a sensitive and suitable assay for the comprehensive profiling of triterpenoid esters in complex matrices. nih.gov The data generated can be used for metabolomic studies, quality control of herbal preparations, and the discovery of novel related compounds. researchgate.netrsc.org

Table 1: Key Parameters in (U)HPLC-APCI-QTOF-MS Profiling of Triterpenoid Esters

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Chromatography | (U)HPLC with non-aqueous RPLC | Enables separation of lipophilic and isomeric triterpenoid esters. nih.gov |

| Stationary Phase | C18 or C30 columns | C30 is particularly effective for bulky molecules like faradiol esters. nih.gov |

| Ionization | APCI (Atmospheric Pressure Chemical Ionization) | Optimal for non-polar analytes like triterpenoid esters. researchgate.netuva.nl |

| Mass Spectrometry | QTOF (Quadrupole Time-of-Flight) | Provides high mass resolution and accuracy for confident identification. nih.govresearchgate.net |

| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions for structural elucidation. researchgate.net |

Challenges in Spectroscopic Elucidation of Diesters and Related Compounds

The spectroscopic elucidation of triterpenoid diesters, which may be present alongside monoesters like this compound, presents significant analytical challenges. nih.govresearchgate.net These challenges stem from the instability of diesters in the mass spectrometer's ion source and the difficulty in distinguishing between isomeric forms. nih.gov

A primary issue in the MS analysis of triterpenoid diesters is their propensity to lose a fatty acid residue within the ion source. nih.govresearchgate.net This in-source fragmentation can prevent the detection of the corresponding quasi-molecular ion, making it difficult to confirm the presence and structure of the intact diester. nih.gov For instance, the analysis of Calendula officinalis extracts using APCI-Exactive Orbitrap HR-MS initially failed to detect the quasi-molecular ions of faradiol diesters, despite NMR evidence suggesting their presence. nih.govresearchgate.net

To address this instability, specialized MS methods have been developed. Direct infusion APCI-QTOF-MS experiments conducted in a high-sensitivity scan mode with low collision energy have proven successful in detecting the quasi-molecular ions ([M+H]+) of triterpene diesters for the first time. nih.govresearchgate.net This approach unequivocally confirmed the presence of compounds such as faradiol 3,16-dimyristate and -dipalmitate. nih.gov

Furthermore, the differentiation of mixed diesters, for example, faradiol 3-myristate,16-palmitate and this compound,16-myristate, is another significant challenge. Tandem mass spectrometry (MS/MS) experiments have shown a preferential loss of the fatty acid from the 16-position, a fragmentation pattern that allows for the distinction between these isomers. nih.govresearchgate.net

From a chromatographic perspective, the separation of these bulky and structurally similar diesters is also challenging. nih.gov Their extended molecular dimensions require specialized chromatographic systems, such as non-aqueous RPLC with C30 stationary phases, to achieve adequate separation. nih.govresearchgate.net

In NMR spectroscopy, while it can provide evidence for the presence of diesters, overlapping signals and the complexity of the spectra can make unambiguous assignment difficult, especially in complex mixtures. nih.govnih.gov The combination of advanced NMR techniques and sophisticated MS methodologies is therefore crucial for the complete structural elucidation of these complex natural products. nih.govnih.gov

Table 2: Spectroscopic Challenges and Solutions for Triterpenoid Diesters

| Challenge | Description | Methodological Solution |

|---|---|---|

| MS Instability | In-source fragmentation and loss of a fatty acid residue, preventing detection of the molecular ion. nih.govresearchgate.net | Direct infusion APCI-QTOF-MS with low collision energy. nih.govresearchgate.net |

| Isomer Differentiation | Difficulty in distinguishing between mixed diesters (e.g., different fatty acids at different positions). nih.gov | MS/MS analysis revealing preferential loss of the fatty acid at a specific position. nih.gov |

| Chromatographic Separation | Co-elution of bulky and structurally similar diester isomers. nih.gov | Use of non-aqueous RPLC with specialized stationary phases like C30. nih.govresearchgate.net |

| NMR Complexity | Overlapping signals in complex mixtures making unambiguous structural assignment difficult. nih.govnih.gov | Combination of 1D and 2D NMR techniques with high-resolution MS for confirmation. nih.gov |

Biosynthetic Pathways and Metabolic Transformations

Early-Stage Triterpenoid (B12794562) Scaffold Biosynthesis

The initial phase of faradiol (B1211459) 3-palmitate biosynthesis is dedicated to the construction of its characteristic pentacyclic triterpene core. This process is conserved across a wide range of triterpenoid-producing organisms and relies on a series of precisely orchestrated enzymatic reactions.

The biosynthesis of all triterpenoids, including the faradiol scaffold, commences with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. Through a series of head-to-tail condensations, these C5 units are assembled into the C30 acyclic precursor, squalene.

A critical epoxidation step converts squalene to 2,3-oxidosqualene, the linear substrate for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes are pivotal in determining the final structure of the triterpenoid scaffold by controlling a complex cascade of protonation, cyclization, and rearrangement reactions. nih.govresearchgate.net In the case of faradiol biosynthesis, a specific type of OSC, a taraxasterol/Ψ-taraxasterol synthase (TXSS), is responsible for the cyclization of 2,3-oxidosqualene. researchgate.net

Within the Asteraceae family, the primary product of the OSC-catalyzed cyclization leading to faradiol is Ψ-taraxasterol. nih.gov While some OSCs in related species produce taraxasterol as the major product with minor amounts of Ψ-taraxasterol, the enzyme in Calendula officinalis, a known producer of faradiol 3-palmitate, has been identified as a Ψ-taraxasterol synthase (CoTXSS). nih.govresearchgate.net This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form the Ψ-taraxasterol scaffold, which serves as the immediate precursor for subsequent modifications. nih.gov The formation of Ψ-taraxasterol represents a key branching point in the metabolic pathway, committing the intermediate to the faradiol biosynthetic route. nih.gov

Late-Stage Enzymatic Modifications and Esterification

Following the formation of the Ψ-taraxasterol core, a series of late-stage modifications, including hydroxylation and esterification, are required to produce this compound. These reactions are catalyzed by specific classes of enzymes that impart the final structural features and biological properties to the molecule.

The conversion of Ψ-taraxasterol to faradiol involves a regiospecific hydroxylation reaction at the C16 position of the triterpenoid skeleton. This critical step is catalyzed by a cytochrome P450 monooxygenase (P450). P450s are a large and diverse family of enzymes known for their role in the oxidation of various substrates in secondary metabolism. uea.ac.uk In Calendula officinalis, the enzyme responsible for this C16-hydroxylation has been identified as CoCYP716A392, a member of the CYP716A subfamily. researchgate.net This enzyme exhibits high specificity for the C16 position of the Ψ-taraxasterol backbone, introducing a hydroxyl group to form faradiol. researchgate.net The C16-hydroxylated triterpenoids, such as faradiol, have been identified as key contributors to the anti-inflammatory activity of Calendula officinalis extracts. nih.govresearchgate.netresearchgate.net

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C3 position of faradiol with a palmitoyl group. This reaction is catalyzed by an acyltransferase, a class of enzymes that transfer acyl groups from an activated donor, typically an acyl-CoA, to an acceptor molecule. biorxiv.org In the case of this compound, palmitoyl-CoA serves as the acyl donor. The acyltransferase facilitates the formation of an ester linkage between the C3-hydroxyl of faradiol and the carboxyl group of palmitic acid. biorxiv.org This palmitoylation step significantly increases the lipophilicity of the molecule, which may influence its biological activity and localization within the cell.

The acyltransferases involved in the esterification of faradiol exhibit a degree of substrate specificity towards the fatty acid chain of the acyl-CoA donor. While palmitate is a common fatty acid esterified to faradiol, other fatty acids such as laurate and myristate are also found as esters of faradiol and other triterpenoids in Calendula officinalis. nih.govresearchgate.net This suggests that the acyltransferases involved may have a preference for certain chain lengths. Studies on the acyltransferases from Calendula officinalis have shown that they can utilize a range of fatty acyl-CoAs, but with varying efficiencies. The table below illustrates the relative abundance of different faradiol esters found in Calendula officinalis, reflecting the substrate preference of the native acyltransferases.

| Triterpene Ester | Fatty Acid Moiety | Relative Abundance in Calendula officinalis |

|---|---|---|

| Faradiol laurate | Laurate (C12:0) | Present |

| Faradiol myristate | Myristate (C14:0) | Abundant |

| Faradiol palmitate | Palmitate (C16:0) | Most abundant |

This differential abundance suggests a higher affinity or catalytic efficiency of the acyltransferases for palmitoyl-CoA over myristoyl-CoA and lauroyl-CoA.

Metabolic Fates and Interconversions of this compound

This compound, a prominent triterpenoid ester found in plants such as Calendula officinalis, is subject to metabolic processes that can alter its structure and biological activity. These transformations are crucial for understanding its physiological role within the plant and its pharmacological effects when used as a phytomedicinal compound.

Potential for De-esterification and Further Derivatization

The ester linkage in this compound is a key site for metabolic transformation, primarily through de-esterification (hydrolysis). This reaction cleaves the palmitic acid group from the C-3 position of the faradiol backbone, yielding free faradiol and palmitic acid. There is a significant biological impetus for this conversion, as studies have demonstrated that the unesterified faradiol exhibits greater anti-inflammatory activity than its esterified counterparts. researchgate.netnih.gov In mouse models of edema, free faradiol was found to be more active than faradiol esters and showed an effect comparable to an equimolar dose of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.netnih.gov

This suggests that this compound may function as a pro-drug or a storage form of the more active faradiol. The cleavage of the fatty acid ester could occur in vivo through the action of non-specific plant esterases or lipases, which are common enzymes capable of hydrolyzing ester bonds. nih.gov While the specific enzymes responsible for the de-esterification of faradiol esters in plant or animal metabolism have not been fully characterized, the enzymatic hydrolysis of other complex plant esters, such as triterpenoid glycosides, is a well-documented process. nih.govgrafiati.com

Further derivatization of the released faradiol molecule could also occur. The hydroxyl groups on the triterpenoid skeleton provide potential sites for subsequent reactions like glycosylation or further oxidation, which could modify the compound's solubility, stability, and bioactivity.

Related Biosynthesis of Palmitic Acid in Plants

The palmitate moiety of this compound is a ubiquitous 16-carbon saturated fatty acid synthesized de novo in plants. This process occurs primarily in the plastids of plant cells and serves as a fundamental pathway for producing building blocks for lipids and other essential molecules.

The biosynthesis begins with the precursor molecule acetyl-CoA. The pathway can be summarized in three main stages:

Formation of Malonyl-CoA: The first committed step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This irreversible reaction is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC), which utilizes biotin as a cofactor.

Fatty Acid Chain Elongation: A series of sequential reactions catalyzed by the multi-enzyme complex known as Fatty Acid Synthase (FAS) extends the fatty acid chain. In each cycle, a two-carbon unit from malonyl-ACP (the activated form of malonyl-CoA, bound to an Acyl Carrier Protein) is added to the growing acyl chain.

Termination: The elongation cycles are repeated until a 16-carbon chain, palmitoyl-ACP, is formed. The final step is the hydrolysis of the thioester bond by a thioesterase, releasing free palmitate (the ionized form of palmitic acid).

This newly synthesized palmitate can then be activated to palmitoyl-CoA and made available for various metabolic pathways, including the esterification of triterpenoids like faradiol.

Table 1: Key Enzymes in Plant Palmitic Acid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA Carboxylase | ACC | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. |

| Malonyl-CoA:ACP Transacylase | MAT | Transfers the malonyl group from CoA to the Acyl Carrier Protein (ACP). |

| β-Ketoacyl-ACP Synthase | KAS | Catalyzes the condensation of acetyl-CoA with malonyl-ACP to initiate fatty acid synthesis, and subsequent chain elongation. |

| β-Ketoacyl-ACP Reductase | KAR | Reduces the β-keto group to a β-hydroxy group. |

| β-Hydroxyacyl-ACP Dehydratase | HAD | Dehydrates the β-hydroxyacyl-ACP to form a double bond. |

| Enoyl-ACP Reductase | ENR | Reduces the double bond to form a saturated acyl-ACP. |

Reconstruction and Functional Characterization of Biosynthetic Pathways in Heterologous Systems (e.g., Nicotiana benthamiana)

The elucidation and reconstruction of the this compound biosynthetic pathway have been achieved through a combination of genomics, transcriptomics, and functional characterization in a heterologous plant host, Nicotiana benthamiana. researchgate.netresearchgate.netuea.ac.uk This plant is widely used for synthetic biology applications due to its capacity for rapid, transient expression of multiple genes simultaneously via agroinfiltration. nih.govnih.gov This system allows for the functional testing of candidate genes and the reconstitution of complex metabolic pathways that are difficult to study in the native plant. researchgate.netnih.gov

The biosynthesis of this compound in its native producer, Calendula officinalis, begins with the cyclization of 2,3-oxidosqualene. Research has identified and characterized the key enzymes responsible for converting this precursor into the final esterified product:

Oxidosqualene Cyclase (OSC): The first committed step is catalyzed by a specific ψ-taraxasterol synthase (CoTXSS1). researchgate.netresearchgate.net This enzyme directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton of ψ-taraxasterol, the initial backbone for faradiol.

Cytochrome P450 Monooxygenases (P450s): The ψ-taraxasterol scaffold undergoes subsequent oxidative modifications. Functional characterization has identified specific cytochrome P450 enzymes from the CYP716 family that are responsible for hydroxylating the triterpene backbone at the C-16 position to produce faradiol. researchgate.netbiorxiv.org P450s are a versatile class of enzymes known to be key drivers in the diversification of specialized metabolites in plants. frontiersin.orgscienceopen.com

Acyl-CoA Acyltransferases (ACTs): The final step is the esterification of the hydroxyl group at the C-3 position of faradiol with a fatty acid. Specific acyltransferases (CoTFAETs) have been identified that catalyze the transfer of an acyl group, such as palmitoyl-CoA, to the faradiol backbone, forming this compound. researchgate.netresearchgate.net Triterpene ester synthesis in plants involves various acyltransferases that utilize acyl-CoAs as donors. nih.govnih.govnih.gov

By co-infiltrating N. benthamiana leaves with Agrobacterium tumefaciens strains, each containing the expression constructs for these identified genes (the OSC, the relevant P450s, and the acyltransferase), researchers successfully reconstituted the complete biosynthetic pathway. researchgate.netresearchgate.netuea.ac.ukbiorxiv.org This resulted in the de novo production of faradiol and its fatty acid esters, including this compound, in the leaves of a plant that does not naturally produce these compounds. This heterologous system not only confirms the function of the identified genes but also provides a scalable platform for the biotechnological production of these anti-inflammatory compounds. researchgate.netuea.ac.uk

Table 2: Characterized Enzymes for this compound Biosynthesis from Calendula officinalis

| Enzyme Class | Specific Enzyme (Example) | Function in Pathway |

|---|---|---|

| Oxidosqualene Cyclase | CoTXSS1 | Cyclizes 2,3-oxidosqualene to form the ψ-taraxasterol skeleton. |

| Cytochrome P450 | CYP716 Family Members | Catalyze the C-16 hydroxylation of the triterpene scaffold to produce faradiol. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Faradiol |

| Palmitic acid |

| Indomethacin |

| Acetyl-CoA |

| Malonyl-CoA |

| Malonyl-ACP |

| Palmitoyl-ACP |

| Palmitate |

| Palmitoyl-CoA |

| 2,3-oxidosqualene |

Mechanistic Investigations of Biological Activity in Experimental Models

Anti-inflammatory and Anti-oedematous Mechanisms

Faradiol (B1211459) 3-palmitate, a prominent triterpenoid (B12794562) ester found in plants such as Calendula officinalis, has been the subject of various studies to elucidate its biological activities. Research in experimental models points towards significant anti-inflammatory and anti-oedematous properties, mediated through several distinct molecular mechanisms.

Investigations have demonstrated that faradiol 3-palmitate can modulate the release of key signaling molecules involved in the inflammatory cascade. Specifically, faradiol palmitate has been shown to possess significant anti-inflammatory activity by reducing the lipopolysaccharide (LPS)-induced release of Interleukin-6 (IL-6). nih.gov Broader studies on extracts of Calendula officinalis, where faradiol esters are major constituents, have also shown inhibition of other pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. researchgate.net This suggests that a primary mechanism of its anti-inflammatory action is the suppression of cytokine production at the cellular level. Interestingly, while the complete ester shows anti-inflammatory action, its fatty acid component, palmitate, has been observed in separate studies to act synergistically with IL-1β to increase IL-6 expression in human articular chondrocytes. nih.gov

The role of this compound in relation to Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, is complex. Studies focusing on the palmitate moiety of the molecule have shown that palmitate can upregulate the expression of COX-2 in human islets and MIN6 β-cells. researchgate.net This effect is linked to the activation of the NF-κB pathway. researchgate.netnih.gov In human periodontal ligament fibroblasts, palmitic acid has been associated with triggering COX-2/PGE2-related hyperinflammation. nih.gov These findings indicate that the saturated fatty acid component, when isolated, can have pro-inflammatory effects involving the induction of COX-2. In contrast, the anti-inflammatory activity of the entire this compound molecule observed in various models suggests that the triterpenoid (faradiol) portion may counteract or otherwise modulate these effects, though direct inhibition of COX-2 by this compound is not explicitly detailed in the reviewed literature.

A crucial mechanism underlying the anti-inflammatory effects of faradiol esters involves the downregulation of key transcription factors that orchestrate the expression of inflammatory genes. Research on human gastric epithelial cells demonstrated that triterpene esters from Calendula officinalis, including the closely related faradiol-3-myristate, inhibit the transcription factor Nuclear Factor-kappa B (NF-κB) in a concentration-dependent manner. unimi.itresearchgate.net The unesterified faradiol was also shown to be a potent inhibitor of NF-κB. unimi.itresearchgate.net Further mechanistic studies have investigated the effect of faradiol on the phosphorylation of both NF-κB and Signal Transducer and Activator of Transcription 3 (STAT3) as a potential pathway for its regulation of IL-6 release. nih.gov This indicates that this compound likely exerts its anti-inflammatory effects by interfering with the activation of central regulatory proteins like NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory mediators.

In the context of tissue repair and wound healing, this compound has demonstrated stimulatory effects on key cellular processes. In vitro studies using scratch assays with Swiss 3T3 albino mouse fibroblasts have shown that faradiol palmitate stimulates both the proliferation and migration of these cells. lu.lvnih.govresearchgate.net This effect contributes positively to the process of re-epithelialization. researchgate.net The stimulation of fibroblast migration and proliferation was found to be more significant for migration. nih.gov This suggests that beyond its anti-inflammatory role, this compound actively participates in the constructive phases of tissue regeneration.

| Concentration | Increase in Cell Number (%) vs. Control |

|---|---|

| 10 µg/ml | 47.48% |

| 50 µg/ml | 67.54% |

The anti-inflammatory and anti-oedematous activity of this compound has been substantiated in non-human in vivo models. The croton oil-induced mouse ear oedema assay is a standard model for evaluating topical anti-inflammatory agents, as croton oil application produces a strong inflammatory response characterized by swelling, redness, and immune cell infiltration. nih.govnih.gov In this model, faradiol-3-palmitic acid ester has been shown to possess dose-dependent anti-oedematous activity. nih.gov Studies have identified the faradiol monoesters as the primary anti-inflammatory principles in Calendula extracts, with their activity being proportional to the concentration of these esters. nih.gov The efficacy of faradiol esters in reducing oedema in this model confirms their significant anti-inflammatory potential in a complex biological system. nih.govsemanticscholar.org

Molecular Interactions and Ligand-Target Docking Studies

Computational methods such as molecular docking are instrumental in predicting how a ligand, like this compound, might bind to a protein target. These studies provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

Molecular docking studies have been used to evaluate the binding affinity of various compounds to the active site of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a target in cancer research. nih.govnih.gov The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. researchgate.netjppres.com For example, in a study analyzing phytoconstituents, hexadecanoic acid ethyl ester (a palmitic acid derivative) showed a significant glide energy score of -8.72394 kcal/mol when docked with NF-kB, another important target in inflammation and cancer. nih.gov While direct docking studies for this compound with COX-2 are not widely available, analyses of related compounds suggest potential inhibitory activity. For instance, acetoxylated analogues of other natural compounds have shown strong predicted binding energies to COX-2, with values such as -9.26 kcal/mol. mdpi.com

| Ligand | Protein Target | Binding Affinity / Score (kcal/mol) | Reference |

|---|---|---|---|

| Hexadecanoic acid, ethyl ester | NF-kB (PDB: 1SVC) | -8.72394 (Glide Energy) | nih.gov |

| Acetoxylated dihydrooxyresveratrol analogue (6) | COX-2 | -9.26 (Binding Energy) | mdpi.com |

| Celecoxib (Reference COX-2 Inhibitor) | COX-2 | -11.24 (Binding Energy) | mdpi.com |

| Etoricoxib (Reference COX-2 Inhibitor) | COX-2 | -11.22 (Binding Energy) | researchgate.net |

Beyond binding affinity, molecular docking and dynamics simulations can identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that anchor a ligand within the active site of a protein. nih.govresearchgate.net These interactions are crucial for the stability and specificity of the binding. For example, in the active site of COX-2, key amino acid residues like Arg120, Tyr385, and Ser530 are known to be critical for inhibitor binding. nih.govnih.gov Docking studies of flavonoids with COX-2 have shown that these compounds can form hydrogen bonds with these specific residues. nih.gov The analysis of polymer-ligand interactions also highlights the importance of hydrogen bonding in achieving strong binding affinity. jppres.com While specific analyses for this compound are limited, the presence of ester and hydroxyl groups in its structure suggests a high potential for forming hydrogen bond networks within the active sites of target enzymes.

Structure Activity Relationship Sar Studies

Influence of Esterification on Bioactivity Profile

Esterification at the C3 position of the faradiol (B1211459) core is a key structural feature that significantly modulates its bioactivity. The nature of the attached fatty acid and the very presence of the ester bond are critical determinants of the compound's potency.

Research comparing the bioactivity of faradiol esters with their unesterified precursor, faradiol, has revealed a consistent pattern. Studies on anti-oedematous activity demonstrate that the free diol, unesterified faradiol, is significantly more potent than its esterified forms, including faradiol 3-palmitate and faradiol 3-myristate. researchgate.netnih.gov In fact, the anti-inflammatory effect of unesterified faradiol has been shown to be comparable to that of an equimolar dose of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net

This difference in activity suggests that the ester group at the C3 position diminishes the intrinsic anti-inflammatory capacity of the molecule. It has been proposed that the faradiol esters may function as pro-drugs when applied topically. According to this hypothesis, enzymes in the skin could hydrolyze the ester bond, releasing the more active free faradiol directly at the site of inflammation.

The fatty acid moiety attached to the faradiol core can vary, with the most common forms found in Calendula officinalis being laurate (C12), myristate (C14), and palmitate (C16). researchgate.netnih.govresearchgate.net Investigations into how the chain length of these saturated fatty acids impacts bioactivity have yielded specific insights.

When faradiol 3-myristate and this compound were tested for their ability to inhibit croton oil-induced oedema in mice, they both exhibited nearly the same dose-dependent anti-inflammatory activity. researchgate.netnih.gov This indicates that within the C14 to C16 range, the difference in two methylene (B1212753) units in the acyl chain does not significantly alter this particular biological effect. While specific comparative data for faradiol laurate and stearate (B1226849) esters are less detailed in these studies, the similarity between the myristate and palmitate esters suggests that minor variations in the length of the saturated fatty acid chain may not be a primary driver of potency for the anti-oedematous effect.

| Compound | Fatty Acid Chain | Relative Anti-Oedematous Activity |

|---|---|---|

| Faradiol | N/A (Unesterified) | Highest |

| Faradiol 3-myristate | C14:0 | Lower than Faradiol; similar to Palmitate ester |

| This compound | C16:0 | Lower than Faradiol; similar to Myristate ester |

Role of Triterpenoid (B12794562) Core Modifications

The inherent activity of the faradiol molecule is largely dictated by the structure of its pentacyclic triterpenoid core. Specific modifications, particularly hydroxylation patterns, are fundamental to its biological function.

The hydroxylation at the C16 position is a critical structural feature for the anti-inflammatory activity of faradiol and related compounds. nih.gov Studies have confirmed that C16-hydroxylated triterpenoids are key contributors to the anti-inflammatory properties of Calendula officinalis extracts. biorxiv.orgresearchgate.net Compounds possessing this feature, such as faradiol and the analogous triterpenoid arnidiol (B1583970), demonstrate the strongest anti-inflammatory activity compared to other related structures found in the plant. nih.gov For instance, faradiol and arnidiol significantly inhibit the release of the pro-inflammatory cytokine IL-6. nih.gov The presence and position of hydroxyl groups on the triterpenoid skeleton are thus paramount for potent bioactivity.

In contrast, triterpenoids lacking the C16 hydroxyl group are less active. For example, the triterpene diols faradiol and arnidiol show greater anti-oedematous activity than the less polar monool, ψ-taraxasterol, and its fatty acid esters. nih.govresearchgate.net The anti-oedematous effect of ψ-taraxasterol was found to be slightly lower than that of the faradiol esters. nih.gov This highlights the importance of the diol structure, and specifically the C16-OH group, for maximal activity. While calenduladiol (B1668229) esters are also present in Calendula, the focus of comparative activity studies has been on the superior potency of faradiol and arnidiol derivatives. researchgate.net

| Triterpenoid Type | Key Structural Feature | Relative Anti-inflammatory/Anti-Oedematous Activity |

|---|---|---|

| Faradiol / Arnidiol (and their esters) | C3-OH, C16-OH | High |

| Ψ-Taraxasterol (and its esters) | C3-OH (Monool) | Lower |

| Calenduladiol (and its esters) | Different diol structure | Considered less potent than Faradiol/Arnidiol |

Investigation of Synergistic and Antagonistic Effects with Co-occurring Plant Metabolites

Studies designed to test for synergy between the most abundant faradiol esters have found no significant synergistic effects. nih.gov When a mixture of faradiol 3-myristate and this compound was evaluated for anti-oedematous activity, the effect was merely additive, not synergistic. researchgate.netnih.gov A similar lack of synergy was observed in an assay measuring the inhibition of IL-6 release. nih.gov

However, this does not mean that other compounds in the extract are inert. Experiments using fractionated extracts of Calendula officinalis indicate that while faradiol esters are key contributors to the anti-inflammatory activity, other molecules also play a role. researchgate.net For instance, fractions containing free fatty acids have also demonstrated significant bioactivity. researchgate.net This suggests that the total activity of an extract is a cumulative effect of multiple active compounds rather than a synergistic interaction between the faradiol esters themselves.

Future Directions in Faradiol 3 Palmitate Research

In-depth Elucidation of Uncharted Biosynthetic and Metabolic Pathways

The biosynthesis of triterpenoids is a complex process originating from either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov For triterpenoids like faradiol (B1211459), the MVA pathway, located in the cytoplasm and endoplasmic reticulum, is the primary route. nih.govresearchgate.net This pathway leads to the formation of the C30 precursor, 2,3-oxidosqualene. nih.gov

The future of research in this area lies in mapping the precise, uncharted steps that convert this precursor into faradiol 3-palmitate. This involves identifying and characterizing the specific enzymes responsible for each transformation. Recent breakthroughs have begun to shed light on this pathway, identifying the oxidosqualene cyclase (OSC) that produces the faradiol backbone, as well as the downstream cytochrome P450s and acyltransferases that perform subsequent modifications. nih.govresearchgate.netbiorxiv.org

Key research questions that remain to be answered include:

Enzyme Specificity: What are the specific acyltransferases (ATs) that catalyze the esterification of faradiol with palmitic acid? nih.gov Understanding the substrate specificity of these enzymes is crucial.

Regulatory Mechanisms: How is the expression of these biosynthetic genes regulated within the plant? Investigating transcription factors and other regulatory elements will provide a more complete picture of how and why the plant produces this compound. nih.gov

Metabolic Fate: What are the metabolic fates of this compound within the plant and in biological systems that consume it? Research into its degradation, modification, and transport pathways is currently lacking.

Elucidating these pathways is not only of fundamental scientific interest but also foundational for the metabolic engineering efforts discussed in section 7.5.

Discovery and Characterization of Novel Molecular Targets and Signaling Cascades

While the anti-inflammatory effects of faradiol esters are well-documented, the specific molecular targets through which they exert these effects are not fully understood. researchgate.netnih.gov Early research indicated that this compound may act as an inhibitor of protein kinase activity. biosynth.com More recent studies have uncovered a novel mechanism related to the modulation of interleukin 6 (IL-6) release, a key pro-inflammatory cytokine. researchgate.netbiorxiv.org

Future research should focus on identifying the direct binding partners and signaling pathways modulated by this compound. Potential areas of exploration include:

Receptor Binding: Does this compound interact directly with specific cell surface or intracellular receptors to initiate its anti-inflammatory response?

Enzyme Inhibition: Beyond general protein kinase activity, are there specific enzymes within inflammatory cascades, such as cyclooxygenases or lipoxygenases, that are inhibited by this molecule?

Signaling Pathway Modulation: The palmitate moiety of the molecule suggests potential interactions with lipid-sensitive signaling pathways. For instance, free palmitic acid is known to modulate pathways like the NF-κB and Nrf2/Bach1 pathways, which are critical in inflammation and oxidative stress. nih.gov Investigating whether this compound influences these or other signaling cascades is a critical next step.

Broader Pharmacological Targets: Research into other structurally similar pentacyclic triterpenoids has revealed novel targets. For example, some derivatives have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing cardiovascular disease. nih.gov Screening this compound against a wider range of pharmacological targets could uncover new therapeutic applications.

| Potential Target/Pathway | Associated Biological Process | Rationale for Investigation | Reference |

|---|---|---|---|

| Protein Kinases | Cell Cycle, Signal Transduction | Initial reports suggest inhibitory activity. | biosynth.com |

| Interleukin 6 (IL-6) Signaling | Inflammation, Immune Response | Recent studies show modulation of IL-6 release. | researchgate.netbiorxiv.org |

| NF-κB Pathway | Inflammation, Immunity | Known to be modulated by the palmitate moiety. | nih.gov |

| Nrf2/Bach1 Pathway | Oxidative Stress Response | Known to be modulated by the palmitate moiety. | nih.gov |

| Cholesteryl Ester Transfer Protein (CETP) | Cholesterol Metabolism | Other pentacyclic triterpenoids show inhibitory activity. | nih.gov |

Advancement of Preparative and Analytical Methodologies for Enhanced Purity and Yield

The ability to obtain high-purity this compound is essential for both research and potential commercial applications. Current methods have achieved significant success, enabling the purification of gram quantities with 96% to 98% purity. nih.govresearchgate.net These multi-step procedures typically involve a combination of supercritical fluid extraction (SFE) followed by normal-phase and reversed-phase column chromatography. nih.govresearchgate.net

Despite these advances, there is room for improvement. Future research in preparative and analytical methodologies should aim to:

Increase Efficiency and Scalability: Develop more streamlined purification protocols that reduce the number of steps, solvent consumption, and processing time, making the process more economically viable and scalable. researchgate.net

Enhance Analytical Sensitivity: Triterpenoids like this compound lack strong chromophores, which limits the sensitivity of standard HPLC-UV detection methods. xjtu.edu.cn Research into chemical derivatization strategies, where a UV-absorbing or fluorescent tag is attached to the molecule, could significantly improve detection limits and quantification accuracy in complex biological matrices. xjtu.edu.cnresearchgate.net

Improve Chromatographic Resolution: The separation of this compound from its closely related esters, such as the laurate and myristate forms, can be challenging. nih.govresearchgate.net Advancing chromatographic techniques, for instance, by using novel stationary phases like C30 in non-aqueous reversed-phase liquid chromatography (NARP-LC), could provide superior resolution for these bulky, lipophilic molecules. researchgate.net

| Methodology | Current Status | Future Direction | Reference |

|---|---|---|---|

| Preparative Purification | Combination of SFE and multi-step column chromatography yields gram quantities at 96-98% purity. | Develop more efficient, scalable, and cost-effective protocols with fewer steps. | nih.govresearchgate.net |

| Analytical Quantification | HPLC-UV is standard but suffers from low sensitivity due to the lack of a strong chromophore. | Develop chemical derivatization techniques to add fluorescent or UV-active tags for enhanced sensitivity. | xjtu.edu.cnresearchgate.net |

| Chromatographic Separation | Standard reversed-phase HPLC can have difficulty resolving similar triterpenoid (B12794562) esters. | Explore advanced techniques like non-aqueous RPLC with novel stationary phases (e.g., C30) for better separation. | researchgate.net |

Exploration of Mechanistic Roles in Broader Biological Systems and Pathways

The current understanding of this compound's role is largely confined to its anti-inflammatory activity in mammalian systems. globalsciencebooks.infopharmatutor.org However, its function within its native producer, Calendula officinalis, and its potential effects on other biological systems are largely unexplored.

Future investigations should broaden the scope to understand its mechanistic roles in different contexts:

Plant Biology: Why does Calendula officinalis produce and accumulate high concentrations of faradiol esters, particularly in its ray florets? nih.gov Research should investigate its role in plant defense against herbivores or pathogens, its potential as a signaling molecule, or its function in protecting the plant from abiotic stressors. The esterification with fatty acids like palmitate might be a mechanism for targeted localization within specific tissues or cellular compartments.

Ecological Interactions: How does this compound influence the interaction of Calendula officinalis with other organisms in its environment, such as pollinators, symbiotic microbes, or competing plants?

Comparative Pharmacology: While the free triterpenoid diol, faradiol, has been shown to have potent anti-inflammatory activity, sometimes even greater than its esterified forms, the plant predominantly stores it as an ester. researchgate.net A key research question is whether this compound acts as a pro-drug, being hydrolyzed to the more active faradiol in target tissues, or if the ester itself has unique biological activities.

Development of Sustainable Production Strategies via Synthetic Biology and Metabolic Engineering

The traditional production of this compound relies on extraction from marigold flowers. nih.gov This method is subject to variations in crop yield, geographical location, and extraction efficiency, and may not be sustainable for large-scale production. nih.gov Synthetic biology and metabolic engineering offer a promising alternative for a consistent and sustainable supply. nih.gov

Recent advances have laid the groundwork for this approach, with researchers successfully reconstructing the entire biosynthetic pathway for faradiol and its esters in a heterologous plant host, Nicotiana benthamiana. researchgate.netbiorxiv.org The future of sustainable production lies in optimizing and expanding upon these pioneering efforts.

Key strategies for future development include:

Host Optimization: While N. benthamiana has been proven as a viable chassis, engineering the pathway in microbial hosts like baker's yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) could offer faster growth rates and more established large-scale fermentation processes. nih.govnih.gov

Yield Enhancement: Increasing the production titer is a major goal. This can be achieved by overcoming metabolic bottlenecks, such as by upregulating rate-limiting enzymes in the MVA pathway or downregulating competing pathways that draw from the same precursor pools. researchgate.net Advanced genetic tools like CRISPR-Cas9 can be employed for precise genome editing to achieve these modifications. mdpi.com

Cell-Free Biosynthesis: An alternative to whole-cell engineering is the development of cell-free systems, where the biosynthetic enzymes are produced and combined in vitro to convert a simple substrate into the final product. researchgate.net This approach avoids issues related to cell viability and competing metabolic pathways.

The development of these bio-industrial platforms could provide a sustainable source of this compound for therapeutic and other applications, independent of agricultural constraints. nih.govresearchgate.net

Q & A

Q. What validated analytical techniques are recommended for isolating and identifying Faradiol 3-palmitate from natural sources?

To isolate this compound, researchers should combine chromatographic and spectroscopic methods:

- Column Chromatography : Use silica gel or reverse-phase columns with gradient elution (e.g., hexane:ethyl acetate) to separate triterpene esters .

- HPLC-PDA/ELSD : High-performance liquid chromatography with photodiode array or evaporative light scattering detection can quantify purity (>95%) and confirm retention times against reference standards .

- NMR and MS : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Compare spectral data with published libraries (e.g., CAS 19833-13-7 analogs) to verify the ester linkage at the C-3 position .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Controlled Stability Studies : Store samples at temperatures (−20°C, 4°C, 25°C) with humidity control (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Degradation Markers : Track oxidation products (e.g., epoxides) using GC-MS or LC-MS/MS. Include antioxidant additives (e.g., BHT) to test stabilization efficacy .

- Statistical Design : Use a factorial design (temperature × humidity × time) to model shelf-life predictions. Report confidence intervals for degradation rates .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound’s pharmacological potential?

- Anti-inflammatory Assays : Measure inhibition of COX-2 or TNF-α in lipopolysaccharide-induced macrophages. Normalize results to positive controls (e.g., dexamethasone) .

- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (IC₅₀ calculations) and validate via flow cytometry for apoptosis .

- Data Validation : Replicate assays in triplicate and report inter-experimental variability using coefficient of variation (CV < 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines. Stratify data by assay type (e.g., in vitro vs. in vivo), dosage, and model organism. Apply random-effects models to account for heterogeneity .

- Source Variability : Compare plant extraction protocols (e.g., Soxhlet vs. supercritical CO₂) and purity levels. Use multivariate regression to isolate confounding variables (e.g., solvent polarity) .

- Mechanistic Studies : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways. Cross-validate findings with siRNA knockdown or CRISPR-Cas9 models .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Synthetic Modifications : Synthesize analogs with variations at the C-3 ester (e.g., replacing palmitate with stearate or unsaturated fatty acids). Confirm structures via 2D NMR (COSY, HSQC) .

- High-Throughput Screening : Use microplate-based assays to test analogs against multiple targets (e.g., kinases, GPCRs). Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities .

- Data Integration : Build a SAR database with descriptors (e.g., logP, polar surface area) and bioactivity scores. Use cluster analysis to identify pharmacophore motifs .

Q. How can cross-study reproducibility be improved for this compound’s pharmacokinetic (PK) parameters?

- Standardized Protocols : Adopt OECD/FDA guidelines for PK studies. Specify animal models (e.g., Sprague-Dawley rats), dosing routes (oral vs. intravenous), and sampling intervals .

- Analytical Rigor : Quantify plasma concentrations via LC-MS/MS with isotopic internal standards (e.g., deuterated analogs). Report limits of detection (LOD) and matrix effects .

- Open Data Practices : Share raw pharmacokinetic datasets (e.g., Cₘₐₓ, AUC, t₁/₂) in repositories like Zenodo. Use standardized units (ng/mL, μM) and metadata templates .

Methodological Guidance for Data Reporting

Q. Table 1. Minimum Data Requirements for Publishing this compound Studies

| Parameter | Reporting Standard | Example |

|---|---|---|

| Purity | HPLC chromatogram with integration (%) | ≥95% (λ = 210 nm) |

| Spectral Data | NMR (δ in ppm), MS (m/z) | ¹H NMR (CDCl₃): δ 0.68 (s, 3H) |

| Bioactivity | IC₅₀/EC₅₀ ± SEM, n ≥ 3 | IC₅₀ = 12.3 ± 1.5 μM |

| Statistical Analysis | Test name, software, α-value | ANOVA, GraphPad Prism, p < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.